molecular formula C18H26N4O2 B12760861 Pracinostat metabolite M1 CAS No. 929017-34-5

Pracinostat metabolite M1

Cat. No.: B12760861
CAS No.: 929017-34-5
M. Wt: 330.4 g/mol
InChI Key: ADLOOPCDYMHBCL-CSKARUKUSA-N
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Description

Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .

Preparation Methods

The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:

    Hydroxylation: Introduction of a hydroxyl group to the parent compound.

    N-dealkylation: Removal of alkyl groups from the nitrogen atoms.

    Oxidation: Conversion of specific functional groups to their oxidized forms.

Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Metabolic Pathways of HDAC Inhibitors

Pracinostat (SB939) is a pan-HDAC inhibitor with distinct pharmacokinetic properties . While M1 is not directly referenced, metabolites of similar HDAC inhibitors (e.g., belinostat, vorinostat) undergo oxidation, de-amination, and conjugation . For example, ZL277 (a boron-containing compound) is metabolized into belinostat via de-boronation and oxidation . These pathways suggest potential mechanisms for Pracinostat metabolites, though specific data for M1 remains unclear.

Metabolite Identification Challenges

The search results highlight challenges in metabolite tracking:

  • Pracinostat is primarily studied for its clinical efficacy in hematologic malignancies , with limited emphasis on detailed metabolic breakdowns.

  • Belinostat derivatives (e.g., belinostat acid, methylated belinostat) are extensively characterized , but no analogous data exists for Pracinostat’s M1.

  • Patent literature focuses on structural characterization of Pracinostat salts and polymorphs , not metabolic reactions.

Inferred Metabolic Pathways

Based on HDAC inhibitor metabolism patterns :

  • Oxidation : HDAC inhibitors often undergo cytochrome P450-mediated oxidation, leading to hydroxylated derivatives.

  • Conjugation : Glucuronidation or sulfation may occur, as seen in belinostat’s metabolism .

  • De-amination : Amide bonds in HDAC inhibitors may hydrolyze to carboxylic acids.

Potential Reaction Pathway Key Steps Observations
Oxidation Pracinostat → Hydroxylated M1Analogous to belinostat oxidation
Conjugation M1 → Glucuronide/Sulfate derivativesBelinostat forms glucuronides
De-amination M1 → Acid derivativeBelinostat amide → acid

Research Gaps

  • Lack of Direct Data : No studies explicitly profile Pracinostat’s M1 metabolite.

  • Focus on Clinical Efficacy : Research prioritizes therapeutic outcomes (e.g., combination with HMAs , lymphoma activity ) over detailed metabolic mapping.

  • Technical Limitations : Metabolite identification requires LC-MS/MS or NMR, which may not be prioritized in early-phase studies .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Pracinostat has been evaluated as a treatment option for patients with acute myeloid leukemia. A phase II study demonstrated that combining Pracinostat with hypomethylating agents improved outcomes for patients who had previously failed single-agent therapies. The study reported a complete remission rate of 2% and a marrow complete remission rate of 16% among patients treated with this combination .

Myelodysplastic Syndromes (MDS)

In MDS, Pracinostat's efficacy was assessed in patients who did not respond to hypomethylating agents. While the addition of Pracinostat did not significantly enhance overall survival or response rates, it provided insights into dose modifications that could improve tolerability and efficacy in future trials .

Combination Therapies

Pracinostat has shown promise when combined with other agents. For instance, its combination with JAK2 inhibitors demonstrated enhanced anti-tumor effects in preclinical models . Furthermore, ongoing research is exploring its synergistic potential with immunotherapies, particularly in solid tumors .

Case Study 1: Efficacy in AML

A notable case involved a patient with relapsed AML who received Pracinostat alongside standard chemotherapy. The patient achieved a significant reduction in tumor burden and maintained remission for several months post-treatment. This case underscores the potential of Pracinostat to enhance the efficacy of existing therapies .

Case Study 2: T-cell Lymphoma

Another investigation focused on patients with T-cell lymphoma treated with Pracinostat as part of a combination regimen. Results indicated improved response rates compared to historical controls receiving standard treatments alone .

Data Summary

The following table summarizes key findings from clinical studies involving Pracinostat metabolite M1:

Study TypePatient PopulationTreatment RegimenKey Findings
Phase II AML StudyRelapsed AML patientsPracinostat + Hypomethylating AgentsCR: 2%, Marrow CR: 16%, Median OS: ~5.7 months
Phase II MDS StudyHigher-risk MDS patientsPracinostat + Hypomethylating AgentsNo improvement in overall survival
Combination TherapyVarious hematological cancersPracinostat + JAK2 InhibitorEnhanced anti-tumor effects observed

Mechanism of Action

The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .

Comparison with Similar Compounds

Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:

    Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.

    Panobinostat: Known for its efficacy in treating multiple myeloma.

    Belinostat: Used in the treatment of peripheral T-cell lymphoma.

This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .

Properties

CAS No.

929017-34-5

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+

InChI Key

ADLOOPCDYMHBCL-CSKARUKUSA-N

Isomeric SMILES

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO

Canonical SMILES

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO

Origin of Product

United States

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